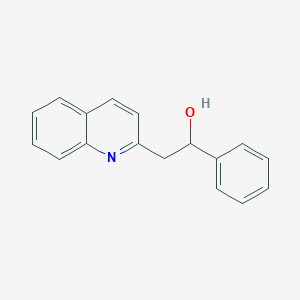
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as MADMI, is a synthetic indole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the synthetic cannabinoids family and is closely related to JWH-018, a well-known synthetic cannabinoid.
作用機序
MADMI acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of the CB1 receptor by MADMI leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
MADMI has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues. MADMI has also been shown to have a high binding affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
実験室実験の利点と制限
One of the main advantages of MADMI is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for investigating the pharmacology of synthetic cannabinoids. However, MADMI is also highly lipophilic and has a long half-life, which may complicate its use in laboratory experiments. Additionally, the synthesis of MADMI requires the use of hazardous chemicals and should only be performed by experienced chemists.
将来の方向性
There are several potential future directions for research on MADMI. One area of interest is the development of new pain-relieving drugs based on the analgesic properties of MADMI. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and peripheral tissues, which may have implications for the development of new drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacology and toxicology of synthetic cannabinoids, including MADMI, to better understand their potential risks and benefits.
合成法
The synthesis of MADMI involves the reaction of 4-methylacetophenone with 2-methylindole in the presence of a Lewis acid catalyst. The resulting product is then acetylated and methylated to obtain MADMI. Although the synthesis of MADMI is relatively straightforward, it requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
科学的研究の応用
MADMI has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and forensic science. In medicine, MADMI has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. In pharmacology, MADMI has been used as a reference compound for the development of new synthetic cannabinoids and to investigate the mechanism of action of these compounds. In forensic science, MADMI has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
1-[3-acetyl-5-methoxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C21H21NO3/c1-12-6-8-16(9-7-12)22-13(2)21(15(4)24)18-11-20(25-5)17(14(3)23)10-19(18)22/h6-11H,1-5H3 |
InChIキー |
QZLBRQYKQNHCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
